molecular formula C8H7FO3S B1342529 3-Fluoro-4-(methylsulfonyl)benzaldehyde CAS No. 254878-95-0

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No. B1342529
M. Wt: 202.2 g/mol
InChI Key: ATFKDQOGYYWXIY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonyl)benzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the presence of a fluorine atom and a methylsulfonyl group in the compound suggests that it may have unique chemical and physical properties that could be of interest in various fields, such as drug discovery and materials science .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of fluorinating agents and directing groups. For example, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the importance of substituents in determining the stability and reactivity of fluorinated compounds . Similarly, the use of orthanilic acids as transient directing groups in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes highlights a method that could potentially be adapted for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde can be complex, with various substituents influencing the overall conformation. For instance, in the case of 3-(4-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl group is almost perpendicular to the plane of the benzofuran, indicating that the fluorine atom can significantly affect the molecular geometry . This suggests that the fluorine and methylsulfonyl groups in 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also influence its molecular structure in a similar manner.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the electronegativity and small size of the fluorine atom. For example, the fluorinating agent discussed in paper is capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity. This indicates that 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also participate in a range of chemical reactions, potentially serving as a precursor for the synthesis of more complex fluorinated molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with some structural similarity to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents, showing a specific solubility order . This information can be useful in predicting the solubility behavior of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, which is important for its practical applications in synthesis and formulation.

Scientific Research Applications

Organic Synthesis and Catalysis

One of the key applications of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is in organic synthesis, where it serves as a precursor or intermediate in various chemical reactions. For example, it has been used in Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes, employing commercially available orthanilic acids as transient directing groups. This method demonstrates the versatility of benzaldehydes in synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Xiao-Yang Chen & E. J. Sorensen, 2018).

Anticancer Research

In medicinal chemistry, derivatives of 3-Fluoro-4-(methylsulfonyl)benzaldehyde have been explored for their anticancer properties. The synthesis of fluorinated analogues of combretastatin A-4, using various fluorinated benzaldehydes, showcases the potential of this compound in developing new anticancer agents. These analogues retain potent cell growth inhibitory properties, suggesting their relevance in cancer therapy (N. Lawrence et al., 2003).

Solubility Studies

Understanding the solubility of chemical compounds in different solvents is crucial for their application in synthesis and formulation. The solubility of 1-Fluoro-4-(methylsulfonyl)benzene, closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, in various organic solvents provides valuable data for its processing and application in chemical syntheses. Such studies help in the design of reaction conditions and the purification of final products (C. Qian et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of florfenicol, starting from p-(methylsulfonyl)benzaldehyde, highlights another application area. This process, which includes asymmetric aziridination and diastereoselectively ring-opening, exemplifies the use of 3-Fluoro-4-(methylsulfonyl)benzaldehyde derivatives in the synthesis of enantiomerically pure compounds, which is of significant importance in developing pharmaceuticals (Zhong-Hua Wang et al., 2011).

Safety And Hazards

3-Fluoro-4-(methylsulfonyl)benzaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

As a chemical intermediate, 3-Fluoro-4-(methylsulfonyl)benzaldehyde has potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals . Its future directions would likely be influenced by developments in these fields.

properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKDQOGYYWXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611638
Record name 3-Fluoro-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulfonyl)benzaldehyde

CAS RN

254878-95-0
Record name 3-Fluoro-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methane sulfinic acid sodium salt (20.1 g, 200 mmol) is added to a stirred solution of 3,4-difluorobenzaldehyde (22.5 g, 158 miol) in dry DMSO (200 ml) at 75° C. After 2 hours the reaction is poured onto ice-water (200 ml). The precipitate is filtered, washed with water and dissolved in chloroform (400 ml). The organic extract is washed with water (2×200 ml), dried over MgSO4, filtered, and the solvent is removed to give the title compound as a white solid.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution containing 0.5 g 3,4-difluorobenzaldehyde and 20 ml DMSO was added 0.71 g methanesulfinic acid sodium salt with stirring at 90° C. The solution was stirred 6 hours at 90° C. and then poured into water. Sodiumhydrogencarbonate was added and the product was extracted with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 0.93 g. 1H-NMR (DMSO-d6, 400 MHz): 3.52 (s, 3 H, CH3), 7.98-8.13 (m, 3 H, Ar), 10.22 (d, 1 H, CHO).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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